{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an isopropyl group, as well as a morpholine ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution on the pyrazole ring: The methyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the morpholine ring: The morpholine ring can be attached to the pyrazole ring through a nucleophilic substitution reaction involving a propyl halide and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and morpholine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain connecting the pyrazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(piperidin-4-yl)propyl]amine
- {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(pyrrolidin-4-yl)propyl]amine
Uniqueness
The presence of the morpholine ring in {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C15H28N4O |
---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C15H28N4O/c1-13(2)19-14(3)15(12-17-19)11-16-5-4-6-18-7-9-20-10-8-18/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
OIEJTCFGQYNTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.